NBI 27914

描述

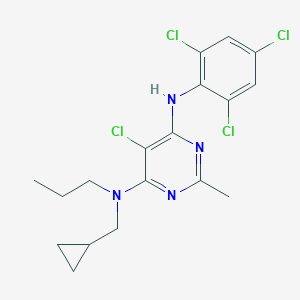

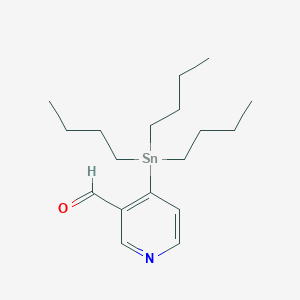

NBI 27914 盐酸盐是一种选择性、非肽类的促肾上腺皮质激素释放因子 1 受体拮抗剂。 该化合物以其对促肾上腺皮质激素释放因子 1 受体的高亲和力和特异性而闻名,其解离常数值为 1.7 纳摩尔 。 它对促肾上腺皮质激素释放因子 2 受体没有活性 。this compound 盐酸盐主要用于科学研究,以研究促肾上腺皮质激素释放因子 1 受体在各种生理和病理过程中的作用。

科学研究应用

NBI 27914 盐酸盐具有广泛的科学研究应用,包括:

化学: 用于研究促肾上腺皮质激素释放因子 1 受体拮抗剂的构效关系。

生物学: 研究促肾上腺皮质激素释放因子 1 受体在应激反应和其他生理过程中的作用。

医学: 探索在焦虑、抑郁和肠易激综合征等疾病中的潜在治疗应用。

工业: 用于开发针对促肾上腺皮质激素释放因子 1 受体的药物。

作用机制

NBI 27914 盐酸盐通过选择性地结合并拮抗促肾上腺皮质激素释放因子 1 受体来发挥作用。该受体是 G 蛋白偶联受体超家族的一部分,参与应激反应。 通过阻断受体,this compound 盐酸盐抑制促肾上腺皮质激素释放因子的作用,从而调节应激反应和相关的生理过程 .

生化分析

Biochemical Properties

NBI 27914 plays a significant role in biochemical reactions by interacting with the CRFR1 . The nature of these interactions is primarily antagonistic, meaning that this compound binds to the CRFR1 and inhibits its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRFR1 . By inhibiting CRFR1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the CRFR1 . This binding leads to the inhibition of CRFR1, which can result in changes in gene expression .

准备方法

合成路线和反应条件

NBI 27914 盐酸盐的合成涉及多个步骤,从市售原料开始。关键步骤包括:

嘧啶环的形成: 这涉及到适当的胺与氯化嘧啶衍生物的反应。

取代反应: 通过亲核取代反应在嘧啶环上引入各种取代基。

盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为其盐酸盐。

工业生产方法

This compound 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,严格控制反应条件和纯化步骤,以确保最终产品满足所需规格。

化学反应分析

反应类型

NBI 27914 盐酸盐经历了几种类型的化学反应,包括:

氧化: 这种反应可以在特定条件下发生,导致氧化衍生物的形成。

还原: 还原反应可以改变嘧啶环上的官能团。

取代: 亲核取代反应很常见,尤其是在化合物的合成过程中。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性条件下使用胺和硫醇等亲核试剂。

主要产品

这些反应形成的主要产物包括 this compound 盐酸盐的各种衍生物,用于研究构效关系并改善化合物的药理特性。

相似化合物的比较

类似化合物

Antalarmin: 另一种选择性促肾上腺皮质激素释放因子 1 受体拮抗剂。

CP-154,526: 促肾上腺皮质激素释放因子 1 受体的非肽类拮抗剂。

R121919: 一种具有类似性质的选择性促肾上腺皮质激素释放因子 1 受体拮抗剂。

独特性

NBI 27914 盐酸盐因其对促肾上腺皮质激素释放因子 1 受体的高亲和力和特异性而独一无二。 它在体内阻断行为性癫痫的能力使其区别于其他类似化合物 .

属性

IUPAC Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NBI 27914?

A1: this compound selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []

Q2: How does this compound interact with the CRF1 receptor?

A2: this compound binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]

Q3: What downstream effects occur upon CRF1 receptor antagonism by this compound?

A3: Antagonism of CRF1 receptors by this compound can:

- Inhibit stress-induced corticosterone release [, , , ]

- Attenuate anxiety-like behaviors in animal models [, , , ]

- Reduce pain-related neuronal sensitization in the amygdala [, ]

- Modulate gastric emptying and gastrointestinal motility [, , ]

- Reverse stress-induced suppression of the mesolimbic dopaminergic system []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.

Q5: Is there spectroscopic data available for this compound?

A5: The provided research abstracts do not contain spectroscopic data.

Q6: Does this compound possess any catalytic properties?

A6: this compound is a receptor antagonist and does not exhibit catalytic properties.

Q7: Have computational methods been applied to study this compound?

A7: The provided research abstracts do not mention the use of computational chemistry or modeling for this compound.

Q8: How do structural modifications of this compound impact its activity?

A8: While specific SAR studies for this compound are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []

Q9: What in vitro models have been used to study this compound?

A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of this compound. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by this compound. []

Q10: What in vivo models have been employed to investigate this compound's effects?

A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of this compound. These include:

- Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]

- Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]

- Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]

- Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []

Q11: What are the potential cross-disciplinary applications and synergies of this compound research?

A11: Given its role in modulating the CRF1 receptor, this compound research has implications for various fields:

- Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]

- Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]

- Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)